molecular formula C13H14O3 B2747511 (1,4-Dimethoxynaphthalen-3-yl)methanol CAS No. 150556-57-3

(1,4-Dimethoxynaphthalen-3-yl)methanol

Cat. No. B2747511
CAS RN: 150556-57-3
M. Wt: 218.252
InChI Key: TVXWHCOBSAZDNL-UHFFFAOYSA-N
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Description

(1,4-Dimethoxynaphthalen-3-yl)methanol, also known as DNM, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor, and has been used in a variety of studies related to biochemical and physiological effects.

Scientific Research Applications

Synthesis of Polyunsaturated Lipids

The compound is used as a new benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This group can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This application is demonstrated by the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group .

Antioxidant Properties

The compound has been found to have antioxidant properties . A series of novel 1- (4-aryl-1,3-thiazol-2-yl)-2- { [1- (3-methylbut-2-en-1-yl)-1 H -indol-3-yl]methyli­dene}hydrazines were synthesized and properly characterized through IR, 1 H and 13 C NMR, and HRMS spectroscopic techniques . The synthesized compounds were screened for their antioxidant properties by using DPPH radical scavenging assay in comparison to ascorbic acid used as standard .

Organic Light-Emitting Diodes

The compound has been used in the design and synthesis of blue fluorescent emissive materials for efficient blue fluorescent organic light-emitting diodes . A series of novel 9,10-di (naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized by inducing diverse aromatic groups to the C-2 position of ADN .

Synthesis Routes

The compound has been used in various synthesis routes. These routes provide detailed experiments and outcomes, contributing to the understanding and application of the compound in different scientific research fields.

properties

IUPAC Name

(1,4-dimethoxynaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWHCOBSAZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dimethoxynaphthalen-3-yl)methanol

Synthesis routes and methods I

Procedure details

A solution of lithium aluminum hydride (29.2 mL, 29.2 mmol, 1 M in ether) in ether (30 mL) was heated to reflux under argon. A solution of ester 22 (7.18 g, 29.2 mmol) in ether (30 mL) and THF (8 mL) was added dropwise over 35 min via an addition funnel. The milky yellow mixture was refluxed for 3 h and then cooled to 0° C. Methanol (10 mL) was added dropwise and the resulting clear yellow solution was stirred for 1 h. Saturated NH4Cl (20 mL) and aqueous HCl (5 mL, 10%) were added and the mixture was extracted with ether (6×). The combined organic layers were washed with saturated Na2CO3 (2×) and H2O (2×), dried (MgSO4), filtered and evaporated. Column chromatography of the crude product (35:65 EtOAc:hexanes) afforded 23a (5.82 g, 92%) as a pink solid; Rf=0.48 (35:65 EtOAc:hexanes); mp=69-70° C.; lit mp=68-70° C.25; 1H NMR (CDCl3): δ 8.23 (dd, 1H), 8.03 (dd, 1H), 7.52 (m, 2H), 6.82 (s, 1H), 4.89 (s, 2H), 3.99 (s, 3H), 3.92 (s, 3H), 1.95 (bs, 1H).
Quantity
29.2 mL
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reactant
Reaction Step One
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30 mL
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solvent
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Quantity
7.18 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

According to the procedure by Flader et al.,22 lithium aluminum hydride (0.855 g, 21.4 mmol) was added to a flame-dried 250 mL round bottom flask under argon to which dry THF (150.0 mL) was added at room temperature. Ester 25 (5.05 g, 20.5 mmol) was then dissolved in THF (50.0 mL) and added slowly at room temperature under argon, and the reaction was stirred at room temperature for 8 hours. The reaction was then quenched by adding H2O (1.0 mL) dropwise at 0° C., followed by 2 M NaOH (2.0 mL), and then H2O (3.0 mL). The resulting suspension was then filtered and the filtrated was acidified with dilute HCl, washed with saturated brine, dried over MgSO4, and filtered. The condensed filtrate resulted in a crude solid that could be purified by flash column chromatography (7:13 EtOAc:hexanes) or recrystallization from Et2O/hexanes to afford 26 (4.34 g, 19.9 mmol, 97%) as long white needles.
Quantity
0.855 g
Type
reactant
Reaction Step One
Name
Quantity
5.05 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Synthesis routes and methods IV

Procedure details

A solution of 5.32 g of methyl 1,4-dimethoxy-2-naphthoate [prepared as described in step (a) above] in 15 ml of tetrahydrofuran was added dropwise to a suspension of 0.98 g of lithium aluminum hydride in 15 ml of tetrahydrofuran, whilst ice-cooling. The resulting mixture was then stirred at room temperature for 1 hour, after which 20 ml of a saturated aqueous solution of ammonium chloride was added. The precipitate which formed was filtered off, and then the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and then concentrated by evaporation under reduced pressure, to give 3.97 g of the title compound as a pale yellow solid, melting at 63°-66° C.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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